![molecular formula C19H10Cl2F3N3S B2920531 (E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile CAS No. 477305-10-5](/img/structure/B2920531.png)
(E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile
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Description
Synthesis Analysis
The synthesis of this compound involves several steps, including condensation reactions , cyclization , and nitrile formation . Researchers have explored various synthetic routes to access it, optimizing yields and purity. Detailed synthetic protocols can be found in relevant literature .
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Research on compounds structurally related to "(E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile" often focuses on their synthesis and structural properties. For instance, Frolov et al. (2005) investigated the reduction of (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles with lithium aluminum hydride, which afforded (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives, demonstrating the potential for structural modification and the synthesis of novel compounds with specific characteristics Frolov, Dotsenko, Krivokolysko, Chernega, & Litvinov, 2005.
Optoelectronic and Photonic Applications
Compounds with a similar backbone structure have been explored for their optoelectronic properties. Anandan et al. (2018) designed, synthesized, and characterized two thiophene dyes for enhanced nonlinear optical limiting, suggesting their use in optoelectronic devices for protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications. This research underscores the potential of such compounds in photonic applications Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018.
Corrosion Inhibition
The study by Kaya et al. (2016) on the corrosion inhibition performances of thiazole and thiadiazole derivatives against the corrosion of iron metal emphasizes the practical applications of such compounds in protecting metals against corrosion. The research highlights how structural modifications of these compounds can influence their effectiveness as corrosion inhibitors, providing valuable insights for the development of new materials with enhanced protective properties Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016.
properties
IUPAC Name |
(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[4-chloro-3-(trifluoromethyl)anilino]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl2F3N3S/c20-13-3-1-11(2-4-13)17-10-28-18(27-17)12(8-25)9-26-14-5-6-16(21)15(7-14)19(22,23)24/h1-7,9-10,26H/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDORBAHGQYMHL-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)Cl)C(F)(F)F)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)Cl)C(F)(F)F)/C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl2F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile |
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